molecular formula C4H6Cl2O2S B14454538 3-(Chlorosulfinyl)-2-methylpropanoyl chloride CAS No. 77711-01-4

3-(Chlorosulfinyl)-2-methylpropanoyl chloride

Cat. No.: B14454538
CAS No.: 77711-01-4
M. Wt: 189.06 g/mol
InChI Key: OZGVFEYPRMDMOM-UHFFFAOYSA-N
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Description

3-(Chlorosulfinyl)-2-methylpropanoyl chloride is an organosulfur compound with significant applications in organic synthesis. This compound is characterized by the presence of a chlorosulfinyl group and a methylpropanoyl chloride moiety, making it a versatile reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chlorosulfinyl)-2-methylpropanoyl chloride typically involves the reaction of 3-chloropropionic acid with thionyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

3-chloropropionic acid+thionyl chloride3-(Chlorosulfinyl)-2-methylpropanoyl chloride+SO2+HCl\text{3-chloropropionic acid} + \text{thionyl chloride} \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 3-chloropropionic acid+thionyl chloride→3-(Chlorosulfinyl)-2-methylpropanoyl chloride+SO2​+HCl

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

3-(Chlorosulfinyl)-2-methylpropanoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chlorosulfinyl group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Cycloaddition Reactions: It can undergo cycloaddition reactions with alkenes and alkynes to form cyclic compounds.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Oxidizing Agents: Oxidizing agents such as hydrogen peroxide and potassium permanganate can be used for oxidation reactions.

    Reducing Agents: Reducing agents like lithium aluminum hydride and sodium borohydride are employed for reduction reactions.

Major Products Formed

    Amides and Esters: Substitution reactions with amines and alcohols result in the formation of amides and esters, respectively.

    Sulfonamides: Reaction with sulfonamides leads to the formation of sulfonamide derivatives.

    Cyclic Compounds: Cycloaddition reactions produce various cyclic compounds, depending on the reactants used.

Scientific Research Applications

3-(Chlorosulfinyl)-2-methylpropanoyl chloride has diverse applications in scientific research, including:

    Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biochemistry: The compound is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicinal Chemistry: It is used in the development of new drugs and therapeutic agents, particularly in the synthesis of sulfonamide-based drugs.

    Industrial Chemistry: The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3-(Chlorosulfinyl)-2-methylpropanoyl chloride involves its reactivity towards nucleophiles and electrophiles. The chlorosulfinyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations to achieve the desired products.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Chlorosulfinyl)-2-methylpropanoyl chloride is unique due to its dual functionality, combining the reactivity of both the chlorosulfinyl and methylpropanoyl chloride groups. This dual functionality allows for a wide range of chemical transformations, making it a valuable reagent in synthetic chemistry.

Properties

CAS No.

77711-01-4

Molecular Formula

C4H6Cl2O2S

Molecular Weight

189.06 g/mol

IUPAC Name

3-chlorosulfinyl-2-methylpropanoyl chloride

InChI

InChI=1S/C4H6Cl2O2S/c1-3(4(5)7)2-9(6)8/h3H,2H2,1H3

InChI Key

OZGVFEYPRMDMOM-UHFFFAOYSA-N

Canonical SMILES

CC(CS(=O)Cl)C(=O)Cl

Origin of Product

United States

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